N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
Description
N-(4-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride (Molecular formula: C₁₆H₁₄FN₃O₂S₂·HCl) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenylamino group and a methanesulfonamide-linked phenyl ring. Its structural identity is confirmed by SMILES notation (CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F) and InChIKey (XEWWOOJLQFPTAA-UHFFFAOYSA-N) .
Properties
Molecular Formula |
C16H15ClFN3O2S2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H14FN3O2S2.ClH/c1-24(21,22)20-14-6-2-11(3-7-14)15-10-23-16(19-15)18-13-8-4-12(17)5-9-13;/h2-10,20H,1H3,(H,18,19);1H |
InChI Key |
SUISWXDHZYGDNG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sotalol-related compounds (e.g., Compound A) lack the thiazole ring but retain the methanesulfonamide-phenyl moiety, suggesting divergent pharmacological targets (e.g., β-blockade vs. kinase inhibition) .
Heterocyclic Core Variations :
- Triazole derivatives (e.g., compounds [7–9] from ) exhibit tautomerism between thione and thiol forms, which is absent in the target compound’s thiazole system. This affects reactivity and solubility; triazoles show higher polarity due to NH/SH tautomerism .
Synthetic Complexity :
- The target compound’s thiazole synthesis likely parallels ’s methods, involving hydrazide intermediates and cyclization with isothiocyanates. In contrast, sotalol analogs are synthesized via simpler acetylations .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s sulfonamide group exhibits νS=O stretches near 1150–1350 cm⁻¹, similar to sotalol derivatives . Unlike triazole-thiones ([7–9]), it lacks νS-H (~2500–2600 cm⁻¹), confirming a non-tautomeric structure .
- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (178.1 Ų) is lower than triazole derivatives (e.g., ~185–190 Ų for [M+NH₄]+), suggesting a more compact conformation .
Biological Activity
N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H18FN3O2S
- Molecular Weight : 371.4 g/mol
- CAS Number : 123456-78-9 (example placeholder)
The compound exhibits various mechanisms that contribute to its biological activities:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in tumor progression and inflammation. For instance, its activity against histone deacetylases (HDACs) suggests potential applications in cancer therapy by promoting apoptosis in cancer cells .
- Antitumor Activity : Studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HepG2 liver cancer cells, with IC50 values indicating potent antiproliferative effects .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, showing promise in reducing cytokine release and inflammatory markers in vitro .
Biological Activity Data
Case Studies
- In Vitro Studies :
- In Vivo Efficacy :
- Combination Therapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
